N-Methyl-6-nitrobenzo[D]thiazol-2-amine
Overview
Description
N-Methyl-6-nitrobenzo[D]thiazol-2-amine is a heterocyclic compound with the molecular formula C8H7N3O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the nitrogen atom of the thiazole ring.
Mechanism of Action
Target of Action
The primary target of N-Methyl-6-nitrobenzo[D]thiazol-2-amine is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1, it reduces the production of prostaglandins, thereby decreasing the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitrobenzo[D]thiazol-2-amine typically involves the nitration of 2-aminobenzothiazole followed by methylation. One common method includes the protection of the amino group using acetic anhydride, followed by nitration with concentrated nitric acid in sulfuric acid. The protected nitro compound is then deprotected to yield 6-nitrobenzo[D]thiazol-2-amine, which is subsequently methylated using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation and one-pot multicomponent reactions can further streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-nitrobenzo[D]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Reduction: The major product formed is N-Methyl-6-aminobenzo[D]thiazol-2-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-Methyl-6-nitrobenzo[D]thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[D]thiazol-2-amine: Lacks the methyl group at the nitrogen atom.
N-Methyl-2-aminobenzothiazole: Lacks the nitro group at the 6th position.
2-Amino-6-nitrobenzothiazole: Similar structure but without the methyl group.
Uniqueness
N-Methyl-6-nitrobenzo[D]thiazol-2-amine is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-6-nitro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNXQWUGURTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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